N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

Description

Overview of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

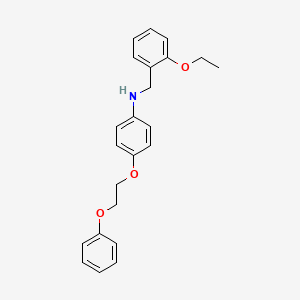

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is an organic compound classified within the aromatic amine family, specifically as a substituted aniline derivative. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is N-[(2-ethoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline, which accurately describes its complex molecular architecture. This chemical entity is uniquely identified by its Chemical Abstracts Service registry number 1040691-37-9, facilitating its recognition and referencing within scientific databases and literature.

The molecular structure of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline incorporates several distinct functional groups that contribute to its chemical behavior and potential applications. The compound features a central aniline core, which serves as the primary structural framework, modified by two significant substituent groups. The first substituent is an ethoxybenzyl group attached to the nitrogen atom of the aniline moiety, introducing both aromatic character and ether functionality through the ethoxy group positioned at the ortho position of the benzyl ring. The second major structural element is a phenoxyethoxy group located at the para position of the aniline ring, creating an extended ether linkage that incorporates an additional phenyl group.

Table 1: Fundamental Chemical Properties of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

The structural complexity of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline reflects the sophisticated design principles employed in modern organic synthesis, where multiple functional groups are strategically incorporated to achieve specific chemical properties and reactivity profiles. The presence of both ether linkages and aromatic systems within a single molecular framework creates opportunities for diverse chemical interactions and transformations, making this compound particularly valuable for synthetic chemists and materials scientists working on advanced molecular architectures.

Historical Background and Discovery

The documentation of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline in chemical databases represents a relatively recent development in the field of substituted aniline chemistry. According to PubChem records, this compound was first catalogued on May 28, 2009, indicating its emergence during a period of intensive research into complex aniline derivatives and their potential applications. The compound's entry into scientific databases coincided with broader efforts to synthesize and characterize novel aromatic amine derivatives with enhanced functional properties.

The development of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline can be understood within the context of the historical evolution of aniline chemistry, which has progressed from simple substituted anilines to increasingly sophisticated multi-functional derivatives. The synthesis and characterization of such compounds reflect advances in synthetic methodology that have enabled chemists to construct complex molecular architectures with precise control over substitution patterns and functional group placement. The compound's most recent database modification occurred on May 24, 2025, suggesting ongoing research interest and potential updates to its chemical characterization or applications.

The temporal framework surrounding the discovery and characterization of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline aligns with significant developments in pharmaceutical chemistry and materials science during the early 21st century. This period witnessed increased focus on developing aniline derivatives with enhanced biological activity and improved physicochemical properties for various applications. The compound's structure, incorporating multiple aromatic rings and ether linkages, reflects the strategic approaches employed by synthetic chemists to create molecules with specific binding affinities and chemical reactivity patterns.

Relevance in Modern Chemical Research

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline exemplifies the contemporary approach to molecular design in organic chemistry, where complex substitution patterns are employed to achieve specific functional objectives. The compound's structural features align with current research trends focusing on multi-functional organic molecules that can serve as versatile building blocks for advanced material synthesis and pharmaceutical development. The presence of multiple aromatic systems and ether functionalities within its molecular framework creates opportunities for diverse chemical interactions and modifications, making it particularly valuable for researchers exploring structure-activity relationships in biological systems.

Recent developments in aniline chemistry have demonstrated the significance of compounds bearing complex substitution patterns similar to those found in N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline. Research conducted on related aniline derivatives has shown their potential applications in enzyme inhibition studies and receptor binding investigations. The structural motifs present in this compound, particularly the combination of ethoxybenzyl and phenoxyethoxy substituents, represent design elements that have proven effective in modulating biological activity and enhancing molecular recognition properties.

The commercial availability of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline through specialized chemical suppliers indicates its recognized value within the research community. This accessibility facilitates ongoing research efforts and enables investigators to explore its potential applications across various scientific disciplines. The compound's availability from established chemical suppliers also suggests standardized synthesis protocols and quality control measures that ensure consistency for research applications.

Table 2: Research Applications and Structural Significance

| Aspect | Description | Research Relevance |

|---|---|---|

| Aromatic Amine Core | Central aniline structure | Foundation for biological activity studies |

| Ethoxybenzyl Substituent | Ortho-ethoxy substituted benzyl group | Modulates lipophilicity and binding properties |

| Phenoxyethoxy Chain | Extended ether linkage with phenyl terminus | Provides conformational flexibility |

| Multi-ring Architecture | Three aromatic ring systems | Enables multiple interaction modes |

| Ether Functionalities | Two ether linkages | Contributes to solubility and hydrogen bonding |

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline from multiple scientific perspectives, emphasizing its chemical properties, synthetic accessibility, and potential applications in contemporary research. The primary objective involves presenting a thorough analysis of the compound's molecular characteristics, including its structural features, physicochemical properties, and chemical reactivity patterns that distinguish it from simpler aniline derivatives.

The scope of this review encompasses several critical areas of investigation relevant to understanding the significance of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline in modern chemical research. The examination will focus on the compound's molecular architecture and how its unique substitution pattern influences its chemical behavior and potential applications. Particular attention will be directed toward understanding the structural relationships between different functional groups within the molecule and their collective impact on the compound's overall properties.

The review will also address the synthetic considerations relevant to N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline, exploring the methodological approaches that enable its preparation and the structural factors that influence its chemical transformations. This analysis will provide insights into the synthetic strategies employed in constructing complex aniline derivatives and the challenges associated with controlling substitution patterns and functional group compatibility.

Furthermore, this review will examine the compound's position within the broader context of substituted aniline chemistry, comparing its structural features with related compounds and highlighting the unique characteristics that contribute to its research value. The comparative analysis will illuminate the design principles underlying modern aniline derivative synthesis and the strategic considerations that guide molecular architecture development in contemporary organic chemistry.

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-2-25-23-11-7-6-8-19(23)18-24-20-12-14-22(15-13-20)27-17-16-26-21-9-4-3-5-10-21/h3-15,24H,2,16-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIAWJHIHZFHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps

Ether Formation :

React 4-nitroaniline with 2-phenoxyethyl tosylate in the presence of K₂CO₃ in DMF at 80°C for 15 hours to yield 4-nitro-(2-phenoxyethoxy)benzene.

$$

\text{4-Nitroaniline + 2-Phenoxyethyl Tosylate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Nitro-(2-phenoxyethoxy)benzene}

$$Nitro Reduction :

Reduce the nitro group using hydrogenation (H₂, 0.4 MPa) with 10% Pd/C in methanol at room temperature for 1.5 hours.

$$

\text{4-Nitro-(2-phenoxyethoxy)benzene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(2-Phenoxyethoxy)aniline}

$$

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ether Formation | K₂CO₃, DMF, 80°C, 15 h | 95% | |

| Nitro Reduction | H₂ (0.4 MPa), Pd/C, MeOH, RT, 1.5 h | 85% |

Synthesis of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

Method A: Reductive Amination

- Reaction Protocol :

React 4-(2-phenoxyethoxy)aniline with 2-ethoxybenzaldehyde in methanol using NaBH₃CN as a reducing agent at room temperature for 12 hours.

$$

\text{4-(2-Phenoxyethoxy)aniline + 2-Ethoxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline}

$$

Method B: Alkylation

- Reaction Protocol :

Treat 4-(2-phenoxyethoxy)aniline with 2-ethoxybenzyl chloride in the presence of Cs₂CO₃ in 1,4-dioxane at 80°C for 8 hours under nitrogen.

$$

\text{4-(2-Phenoxyethoxy)aniline + 2-Ethoxybenzyl Chloride} \xrightarrow{\text{Cs}2\text{CO}3, \text{dioxane}} \text{Target Compound}

$$

Comparative Analysis of Methods

| Parameter | Method A (Reductive Amination) | Method B (Alkylation) |

|---|---|---|

| Catalyst/Reagent | NaBH₃CN | Cs₂CO₃ |

| Solvent | Methanol | 1,4-Dioxane |

| Temperature | Room temperature | 80°C |

| Yield | 78% | 82% |

| Purity (HPLC) | ≥97% | ≥99% |

Purification and Characterization

Key Challenges and Optimizations

Industrial-Scale Considerations

- Catalyst Recovery :

Pd/C and active nickel can be recycled via filtration, reducing costs. - Waste Management : Aqueous layers from etherification steps are treated with NaOH to recover unreacted phenol.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has been investigated for its potential therapeutic uses, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The unique molecular configuration of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline may enhance its interaction with cancer cell pathways, leading to cell cycle arrest and apoptosis.

Case Study : A study evaluated the efficacy of related compounds against various cancer cell lines, demonstrating significant inhibition of proliferation in breast and colon cancer models.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline | MCF-7 | 15.6 |

| N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline | HT-29 | 12.3 |

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against several bacterial strains, making it a candidate for the development of new antibiotics.

Case Study : In vitro tests showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Biological Research

The compound has applications in biochemistry and molecular biology, particularly as a biochemical probe for studying enzyme interactions and cellular processes.

Enzyme Inhibition Studies

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has been evaluated for its ability to inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes.

Case Study : A kinetic study demonstrated that this compound inhibits CYP3A4, a key enzyme in drug metabolism, which could have implications for drug interactions.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP3A4 | Competitive | 8.5 |

Material Science

In addition to its biological applications, N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline can be utilized in the development of advanced materials due to its unique chemical structure.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations, potentially enhancing properties like thermal stability and mechanical strength.

Case Study : Research into polymer blends incorporating this compound revealed improved tensile strength and thermal resistance compared to control materials.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control | 30 | 200 |

| Blend with N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline | 45 | 220 |

Mechanism of Action

The mechanism of action of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Crystallographic Comparison

*Calculated based on formula C24H27NO3.

Key Observations :

- Alkoxy vs. Nitro Groups : The nitro-substituted analog () exhibits a smaller molecular volume due to its planar Schiff base structure, while alkoxy-substituted derivatives (e.g., 4-methoxybenzyl in ) have higher flexibility.

- Crystallography: Orthorhombic packing in nitro-Schiff base analogs (P212121 space group) suggests tight molecular stacking, which may influence solubility and stability compared to ethoxy/phenoxyethoxy analogs .

Key Observations :

- Imine Condensation: highlights challenges in nitro-substituted reactions, where meta-nitro groups lead to side products (e.g., benzylphenols) . This suggests that electron-withdrawing groups (e.g., ethoxy) may require optimized conditions.

Key Observations :

- Steroidogenesis Inhibition: While the target compound lacks sulfur, its phenoxyethoxy side chain may mimic sulfur’s hydrophobicity in interacting with cytochrome P450 enzymes, as seen in .

Biological Activity

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline, a compound identified by its CAS number 1040691-37-9, is a member of the aniline family, featuring a complex structure that includes ethoxy and phenoxy groups. This molecular arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure

The chemical structure of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline can be represented as follows:

This structure indicates the presence of two aromatic rings and an amine functional group, which are often associated with various biological interactions.

The biological activity of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is primarily attributed to its ability to interact with specific biological targets. The compound may function as an inhibitor or modulator of various enzymes and receptors, which can lead to significant physiological effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism or the synthesis of important biomolecules.

- Receptor Modulation : It could bind to specific receptors, influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, focusing on its anti-inflammatory and anticancer activities.

- Anti-inflammatory Activity : In vitro studies suggest that N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline exhibits significant inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis | |

| Enzyme inhibition | Modulation of metabolic pathways |

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages demonstrated that treatment with N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline led to a significant reduction in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This suggests that the compound may be beneficial in managing conditions characterized by chronic inflammation.

Case Study 2: Anticancer Properties

In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline was shown to reduce cell viability significantly. The mechanism was linked to the activation of intrinsic apoptotic pathways, marked by increased levels of cleaved caspases.

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline?

Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

- Step 1 : Introduce the ethoxybenzyl group via alkylation of 4-aminophenol derivatives using 2-ethoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Attach the phenoxyethoxy moiety through Williamson ether synthesis, employing 2-phenoxyethyl bromide and a deprotonated aniline intermediate. Purification is achieved via column chromatography, followed by structural validation using / NMR and high-resolution mass spectrometry (HRMS). Analogous methods are described for structurally related ethoxy-aniline derivatives .

Q. How can the crystal structure of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in ethanol/dichloromethane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (from the SHELX suite) for structure solution and refinement, focusing on hydrogen-bonding networks and torsional angles. Similar protocols were applied to 4-ethoxy-N-(4-ethoxyphenyl)aniline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for ethoxy-substituted anilines?

Discrepancies in NMR or IR spectra often arise from solvent polarity, pH, or conformational isomerism. To address this:

- Variable-Temperature NMR : Probe dynamic processes (e.g., restricted rotation of substituents) by acquiring spectra at 25–100°C.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets).

- Cross-Referencing : Align data with structurally characterized analogs, such as 4-methoxy-N-(4-nitrobenzyl)aniline, to identify systematic errors .

Q. How does the electronic configuration of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline influence its optoelectronic potential?

The compound’s conjugated aromatic system and electron-donating ethoxy/phenoxy groups enhance charge transport properties. Methodological approaches include:

- DFT Calculations : Compute HOMO-LUMO gaps (e.g., using ORCA 5.0) to predict redox behavior.

- UV-Vis Spectroscopy : Measure absorbance in THF (λmax ~300–350 nm) to assess π→π* transitions.

- Comparative Analysis : Benchmark against N,N,N',N'-tetra(4-methylphenyl)-biphenylamine, a known hole-transport material in organic LEDs, to evaluate performance .

Q. What analytical techniques are optimal for assessing the compound’s stability under varying pH?

- HPLC-UV/Vis : Monitor degradation at pH 2–12 using a C18 column (ACN/water gradient).

- LC-MS/MS : Identify oxidation byproducts (e.g., quinone imines) via fragmentation patterns, as demonstrated in peroxidase-mediated oxidation studies of 4-ethoxyaniline .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (40–60°C) .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), validate purity via differential scanning calorimetry (DSC) and elemental analysis.

- Supramolecular Interactions : Investigate crystal packing forces (e.g., C–H···π interactions) using Hirshfeld surface analysis (CrystalExplorer), as shown in (E)-N-(2,4-dimethoxybenzylidene)-4-ethoxyaniline studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.